molecular formula C19H23N3O4 B2580965 4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 949876-70-4

4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2580965
CAS No.: 949876-70-4
M. Wt: 357.41
InChI Key: PYMUAFIBCZTBIE-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Biological Activity

The compound 4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 949876-70-4) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N4O3C_{18}H_{22}N_4O_3 with a molecular weight of 358.39 g/mol. Its structure features a pyrrolopyrimidine core which is significant in various biological activities.

Anticancer Properties

Research indicates that derivatives of pyrrolopyrimidine compounds exhibit promising anticancer activities. For instance, related compounds have been shown to inhibit the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in tumor progression. One study highlighted that specific analogues could achieve complete tumor regression in vivo and are currently undergoing clinical trials for cancer treatment .

Antimicrobial Activity

Pyrrolopyrimidine derivatives have also been evaluated for their antimicrobial properties. A study focusing on microwave-assisted synthesis of similar compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggested that these compounds could serve as potential candidates for developing new antibiotics .

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways essential for cell proliferation and survival. For example, the inhibition of MDM2 leads to the stabilization of p53, a critical tumor suppressor protein, thereby inducing apoptosis in cancer cells.

Case Studies

Study Findings
Clinical Trial on MDM2 InhibitorsDemonstrated complete tumor regression in murine models; ongoing phase I trials .
Antimicrobial Activity AssessmentShowed effective antibacterial activity against various strains; comparable efficacy to existing antibiotics .

Research Findings

  • In Vitro Studies : Various in vitro studies have demonstrated that pyrrolopyrimidine derivatives can significantly reduce cell viability in cancer cell lines at micromolar concentrations.
  • Stability and Bioavailability : The tetrahydrofuran moiety has been associated with improved bioavailability and stability compared to other structural variants. However, some studies noted a reduction in potency correlated with increased structural complexity .

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-2-25-13-7-5-12(6-8-13)17-16-15(20-19(24)21-17)11-22(18(16)23)10-14-4-3-9-26-14/h5-8,14,17H,2-4,9-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMUAFIBCZTBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.